N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is a chemical compound . Pyrazoles, which are heterocyclic compounds with a natural or synthetic origin, have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, it’s known that pyrazole derivatives can be synthesized and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Scientific Research Applications
Intermolecular Interactions and Molecular Assembly The synthesis and characterization of antipyrine derivatives, including studies on intermolecular interactions, provide insights into how similar compounds can form molecular assemblies. These interactions are stabilized by hydrogen bonds and π-interactions, contributing to the assembly's stability. This understanding is crucial for developing materials with tailored properties for various applications, including drug delivery systems and molecular electronics (Saeed et al., 2020).
Antimicrobial Activity Research into compounds structurally related to N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has shown potential antimicrobial activities. These studies highlight the role of specific functional groups and structural modifications in enhancing the antimicrobial properties of these compounds, providing a pathway for developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antioxidant and Antitumor Activities The modification of pyrazolopyridine derivatives has been explored for their antioxidant and antitumor activities. This research signifies the potential of such compounds in developing treatments for oxidative stress-related diseases and cancer, emphasizing the importance of chemical modifications to enhance biological activities (El‐Borai et al., 2013).
Corrosion Inhibition Studies on the corrosion inhibition efficiency of Schiff surfactants derived from pyrazolone compounds indicate their potential as effective inhibitors for metal corrosion in acidic environments. These findings could lead to the development of new, more efficient corrosion inhibitors for industrial applications (Tawfik, 2015).
Biological Evaluations and Medicinal Chemistry Applications Research on benzamides derived from antipyrine, a compound related to this compound, showcases their potential biological applications. These compounds were evaluated for their ability to inhibit alkaline phosphatases and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDHGMVJIHOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.